

A Technical Guide to the Physicochemical Properties of Amino-PEG4-benzyl ester

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Compound of Interest

Compound Name: Amino-PEG4-benzyl ester

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Introduction

Amino-PEG4-benzyl ester is a heterobifunctional linker molecule widely employed in the fields of bioconjugation and drug development. Its structure, featuring a primary amine and a benzyl ester connected by a flexible tetraethylene glycol (PEG) spacer, offers versatile reactivity for covalently linking molecules of interest. This guide provides an in-depth overview of its physicochemical properties, experimental protocols for its characterization and use, and visualizations of its application in common experimental workflows. This molecule is particularly prominent as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[1][2][3]

Physicochemical Properties

The key physicochemical properties of **Amino-PEG4-benzyl ester** are summarized in the table below. These properties are crucial for understanding its behavior in solution, its reactivity, and its handling and storage requirements.

Property	Value	Source
Molecular Formula	C ₁₈ H ₂₉ NO ₆	[4]
Molecular Weight	355.4 g/mol	[4]
CAS Number	1351397-21-1	[4]
Appearance	Varies (typically a solid or oil)	Generic
Purity	Typically ≥95% or ≥98%	[4]
Solubility	Soluble in DMSO, DCM, DMF	[4]
Storage Conditions	-20°C	[2][4]
Shipping Conditions	Ambient Temperature or on Blue Ice	[2][4]

Reactivity and Stability

Amino-PEG4-benzyl ester possesses two key reactive functional groups: a primary amine and a benzyl ester.

- **Primary Amine:** The terminal primary amine is nucleophilic and readily reacts with various electrophilic functional groups. It is particularly useful for forming stable amide bonds with N-hydroxysuccinimide (NHS) esters or carboxylic acids (in the presence of carbodiimide activators). These reactions are typically most efficient at a pH range of 7 to 9.[5][6]
- **Benzyl Ester:** The benzyl ester serves as a protecting group for a carboxylic acid. It can be cleaved under specific conditions to reveal the free carboxyl group. Common methods for cleavage include hydrolysis and hydrogenolysis. The hydrolysis of benzyl esters can be catalyzed by either acid or base.[7][8] Studies have shown that acidic conditions (pH 4-6) can be favorable for certain reactions involving benzyl esters.[9][10][11][12]

A specific pKa value for the primary amine of **Amino-PEG4-benzyl ester** is not readily available in the literature. However, for primary amines on similar PEG linkers, the pKa is generally expected to be in the range of 9.0-10.0, typical for a primary alkyl amine.

Experimental Protocols

Detailed experimental protocols for the synthesis of **Amino-PEG4-benzyl ester** are not publicly available and are often proprietary to chemical suppliers. However, general protocols for its characterization and use in bioconjugation are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Objective: To confirm the chemical structure and assess the purity of **Amino-PEG4-benzyl ester**.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **Amino-PEG4-benzyl ester** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum.
 - If necessary, acquire a ¹³C NMR spectrum for further structural confirmation.
- Data Analysis:
 - The ¹H NMR spectrum is expected to show characteristic peaks for the benzyl group protons (around 7.3 ppm), the PEG chain protons (a complex multiplet typically between 3.5 and 3.8 ppm), and protons adjacent to the amine and ester functionalities.
 - The integration of the peaks should be consistent with the number of protons in each part of the molecule.
 - The absence of significant impurity peaks will confirm the purity of the sample. For PEGylated compounds, it is important to correctly assign peaks, taking into account potential ¹³C-¹H coupling, which can sometimes be mistaken for impurities.[\[13\]](#)[\[14\]](#)

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Molecular Weight Determination

Objective: To determine the purity and confirm the molecular weight of **Amino-PEG4-benzyl ester**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Amino-PEG4-benzyl ester** (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (e.g., ESI-MS).
- LC Conditions (Example):
 - Column: C18 reverse-phase column.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A suitable gradient from low to high organic phase (e.g., 5% to 95% B over 10-15 minutes).
 - Flow Rate: 0.5-1.0 mL/min.
 - Detection: UV detector (e.g., at 254 nm for the benzyl group) and the mass spectrometer.
- MS Conditions (Example):
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
- Data Analysis:

- The HPLC chromatogram will indicate the purity of the sample, with the main peak corresponding to the product.
- The mass spectrum should show a prominent ion corresponding to the protonated molecule $[M+H]^+$ at approximately m/z 356.4. Other adducts, such as $[M+Na]^+$, may also be observed.

General Protocol for Bioconjugation to a Carboxylic Acid-Containing Molecule

Objective: To conjugate the primary amine of **Amino-PEG4-benzyl ester** to a molecule containing a carboxylic acid.

Methodology:

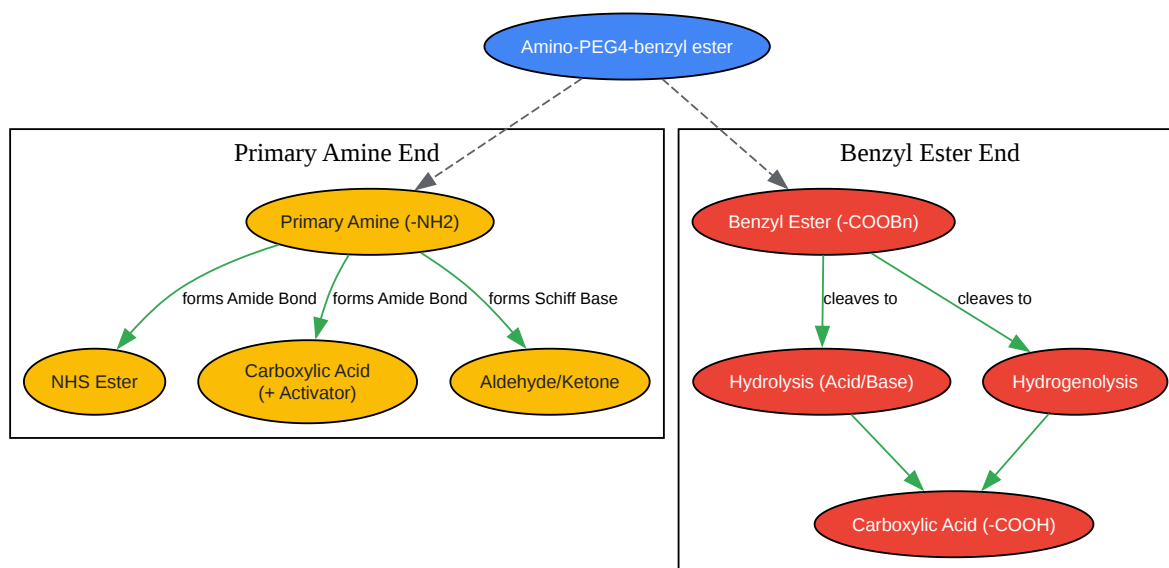
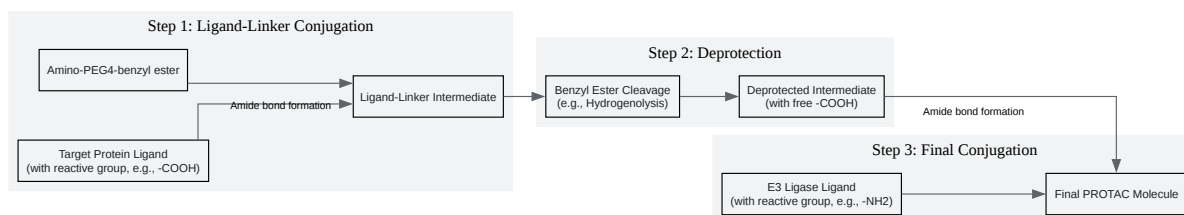
- Activation of the Carboxylic Acid:
 - Dissolve the carboxylic acid-containing molecule in an anhydrous organic solvent (e.g., DMF or DMSO).
 - Add 1.1-1.5 equivalents of a carbodiimide activator (e.g., EDC) and 1.1-1.5 equivalents of an NHS ester (e.g., N-hydroxysuccinimide) to the solution.
 - Stir the reaction mixture at room temperature for 1-2 hours to form the NHS-activated ester.
- Conjugation Reaction:
 - Dissolve **Amino-PEG4-benzyl ester** in the same solvent.
 - Add 1.0-1.2 equivalents of the **Amino-PEG4-benzyl ester** solution to the activated carboxylic acid solution.
 - Stir the reaction at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS.
- Purification:

- Once the reaction is complete, the product can be purified by preparative HPLC or column chromatography to remove unreacted starting materials and coupling reagents.

Visualizations

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC molecule using **Amino-PEG4-benzyl ester** as a linker.



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